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Executive Summary

Perfluorooctadecanoic acid (PFODA), a long-chain per- and polyfluoroalkyl substance
(PFAS), has garnered significant attention due to its persistence, bioaccumulative potential,
and diverse toxicological effects. This technical guide provides a comprehensive overview of
the toxicological profile of PFODA, synthesizing data from numerous studies to inform
researchers, scientists, and drug development professionals. The primary toxicological
concerns associated with PFODA exposure include hepatotoxicity, immunotoxicity, reproductive
and developmental toxicity, and potential carcinogenicity. The mechanisms underlying these
effects are complex and appear to be mediated, in part, through the activation of nuclear
receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARa), and
modulation of inflammatory signaling pathways. This document presents quantitative data in
structured tables, details experimental protocols for key toxicological assays, and provides
visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper
understanding of the toxicological properties of PFODA.

Toxicokinetics

The toxicokinetic profile of perfluoroalkyl substances is heavily influenced by their carbon chain
length, and PFODA, as a long-chain PFAS, exhibits a tendency for bioaccumulation.

Absorption, Distribution, Metabolism, and Excretion
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Studies in rats have shown that PFODA is readily absorbed after oral administration. Following
absorption, it primarily distributes to the liver, with lower concentrations found in the kidney and
brain. Unlike many organic compounds, PFODA is not significantly metabolized in the body. Its
excretion is slow, contributing to a long biological half-life. Interestingly, sex-specific differences
in toxicokinetics have been observed for some PFAS, although for PFODA, no significant sex
difference in elimination half-life was found in Sprague-Dawley rats. However, female rats
administered PFODA showed a higher plasma area under the curve (AUC)/dose and slower
clearance compared to males, suggesting a potential for greater systemic exposure in females.

[1]

Table 1: Toxicokinetic Parameters of Perfluorooctadecanoic Acid (PFODA) in Sprague-
Dawley Rats

Parameter Male Female Reference
Elimination Half-life No significant sex No significant sex o

(tv2) difference reported difference reported

Plasma AUC/dose Lower Higher [1]
Clearance Faster Slower [1]

Primary Distribution ) )
Liver Liver [1]
Organ

Acute, Sub-chronic, and Chronic Toxicity

PFODA demonstrates significant toxicity following acute, sub-chronic, and chronic exposures,
with the liver being a primary target organ.

Acute Toxicity

Acute exposure to high doses of PFODA can induce significant toxicity, including mortality.
Studies in male Fischer rats have established a 30-day LD50 (lethal dose for 50% of the
population) following a single intraperitoneal injection.

Table 2: Acute Toxicity of Perfluorooctadecanoic Acid (PFODA)
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] Route of Observed
Species o . LD50 Reference
Administration Effects

Delayed lethality,
significant weight
Male Fischer ) 41 mg/kg (30- loss, decreased
Intraperitoneal ] [2]
Rats day) food intake,
increased liver

weight.

Experimental Protocol: Acute Oral Toxicity - Up-and-
Down Procedure (UDP)

The Up-and-Down Procedure is a method to determine the acute oral toxicity of a substance
that minimizes the number of animals required. It is recognized by the Organisation for
Economic Co-operation and Development (OECD) under Test Guideline 425.

e Animal Model: Typically, a small number of female rats are used.

e Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour
light/dark cycle and have access to food and water ad libitum. They are acclimatized for at
least 5 days before dosing.

e Dose Selection and Administration:

o A starting dose is selected based on available information or, in its absence, a default
value (e.g., 175 mg/kg) is used.

o Asingle animal is dosed via oral gavage.
e Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.
e Sequential Dosing:
o If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

o If the animal dies, the next animal is dosed at a lower level.
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o Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as a
certain number of reversals in outcome (survival/death) have occurred.

o Data Analysis: The LD50 is calculated using the maximum likelihood method based on the
pattern of survivals and deaths.
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Acute Oral Toxicity (Up-and-Down Procedure) Workflow.

© 2025 BenchChem. All rights reserved. 5/18 Tech Support


https://www.benchchem.com/product/b101006?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Genotoxicity

The genotoxic potential of PFODA has been evaluated in a battery of in vitro and in vivo

assays.

In Vitro and In Vivo Studies

PFODA has been tested for its ability to induce gene mutations, chromosomal aberrations, and
other forms of DNA damage.

Table 3: Genotoxicity of Perfluorooctadecanoic Acid (PFODA)
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Metabolic
Assay System L. Result Reference
Activation

Ames

Salmonella/micro ] )
With and without

somal S. typhimurium so Negative [31[4]
mutagenicity
assay
Chinese hamster . _
HGPRT gene With and without )
] ovary (CHO) Negative [3]
mutation assay I S9
cells

Sister chromatid
With and without

exchange (SCE) CHO cells so Negative [31[4]
assay
Chromosomal ] )

CHO cells Without S9 Negative [3][4]

aberration assay

Positive (at high,
CHO cells With S9 cytotoxic [3][4]

concentrations)

Chromosomal

aberration assay

Unscheduled

DNA synthesis In vivol/in vitro N/A Negative [3]
(UDS)
S-phase DNA o N

] In vivol/in vitro N/A Positive [31[4]
synthesis

The results suggest that PFODA is not mutagenic in bacterial systems and does not induce
gene mutations or sister chromatid exchanges in mammalian cells.[3][4] However, it did induce
chromosomal aberrations in CHO cells at high, cytotoxic concentrations in the presence of
metabolic activation.[3][4] The induction of S-phase DNA synthesis suggests a potential for cell
proliferation.[3][4]

Experimental Protocol: In Vitro Mammalian
Chromosomal Aberration Test (OECD 473)

© 2025 BenchChem. All rights reserved. 7/18 Tech Support


https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.researchgate.net/figure/Diagram-of-Toll-like-receptor-TLR-signaling-pathways-TLRs-located-on-the-cell-surface_fig1_392855714
https://www.researchgate.net/publication/319089162_T-Cell-Dependent_Antibody_Response_Assay_Biology_Methods_and_Application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This assay is designed to identify substances that cause structural chromosomal aberrations in
cultured mammalian cells.

e Cell Cultures: Established cell lines (e.g., Chinese hamster ovary - CHO) or primary cell
cultures (e.g., human peripheral blood lymphocytes) are used.

e EXxposure:

o Cultures are treated with at least three concentrations of the test substance, both with and
without an exogenous metabolic activation system (S9 mix).

o A negative (vehicle) control and a positive control are included.
e Treatment Duration:
o Short-term treatment (e.g., 3-6 hours) with and without S9, followed by a recovery period.
o Continuous treatment (e.g., 24 hours) without S9.
e Cell Harvest:
o A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

o Cells are harvested at a time point that allows for the detection of aberrations, typically
about 1.5 to 2 normal cell cycle lengths after the beginning of treatment.

o Chromosome Preparation and Analysis:

o Harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope
slides.

o Chromosomes are stained, and metaphase cells are analyzed microscopically for
structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

» Data Analysis: The frequency of aberrant cells and the number and type of aberrations per
cell are recorded and statistically analyzed.

Reproductive and Developmental Toxicity
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BENCHE

PFODA has been shown to adversely affect reproductive and developmental endpoints in
animal studies.

Table 4: Reproductive and Developmental Toxicity of Perfluorooctadecanoic Acid (PFODA) in
Rats

Dose Levels Observed NOAEL
Study Type Reference
(mgl/kg/day) Effects (mgl/kg/day)
Parental:
Decreased body
weight (1000
mg/kg/day).
Combined Reproductive/De
Repeated Dose velopmental:
and Decreased Repeated Dose:
Reproductive/De number of 40,
40, 200, 1000 _ [5]
velopmental corpora lutea, Reproductive/De
Toxicity implantations, velopmental: 200

Screening Test
(OECD 422)

and live pups;
decreased pup
birth weight and
postnatal weight
gain (1000
mg/kg/day).

Experimental Protocol: Combined Repeated Dose
Toxicity Study with the Reproduction/Developmental
Toxicity Screening Test (OECD Guideline 422)

This study provides information on the effects of a test substance on male and female
reproductive performance and on the development of the offspring.

» Animal Model: Typically, Sprague-Dawley rats are used.

e Dosing:
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o At least three dose groups and a control group are used, with at least 10 males and 10
females per group.

o Males are dosed for a minimum of 28 days (14 days pre-mating, during mating, and for 14
days post-mating).

o Females are dosed for 14 days pre-mating and throughout mating, gestation, and lactation
until day 13 post-partum.

o Administration is typically via oral gavage.

e Mating: A 1:1 mating ratio is used within each dose group.
e Observations:

o Parental Animals: Clinical signs, body weight, food consumption, and estrous cycles are
monitored. At termination, organs are weighed, and histopathology is performed.

o Offspring: The number of live and dead pups, pup weight, and clinical signs are recorded.
Anogenital distance may also be measured.

e Endpoints:

o Male Reproductive Performance: Mating and fertility indices, sperm parameters, and
testicular histopathology.

o Female Reproductive Performance: Mating and fertility indices, gestation length, and
parturition.

o Developmental Toxicity: Viability, growth, and development of the F1 generation.
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OECD 422 Experimental Workflow.

Immunotoxicity

PFODA has been shown to modulate the immune system in rodent models.

Table 5: Immunotoxicity of Perfluorooctadecanoic Acid (PFODA)
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Species

Dosing Regimen

Observed Effects Reference

Female Harlan

Sprague-Dawley Rats

0-2.0 mg/kg/day by
oral gavage for 28

days

Decreased
phagocytosis by fixed-
tissue macrophages in
the liver (=0.25
mg/kg/day). No

[3][6]

changes in leukocyte

subpopulations.

Female B6C3F1/N

Mice

0-5.0 mg/kg/week by
oral gavage for 4

weeks

Splenic atrophy (5.0
mg/kg/week).

Decreased total

spleen cells, Ig+ and

NK+ cells (5.0

mg/kg/week). &8
Decreased splenic

CD3+, CD4+, CD8+,

and Mac3+ cells

(=1.25 mg/kg/week).

Experimental Protocol: T-Cell Dependent Antibody
Response (TDAR) Assay

The TDAR assay is a functional immunotoxicity test that assesses the ability of the immune

system to mount a humoral immune response to a T-cell dependent antigen.

¢ Animal Model: Commonly used in mice (e.g., C57BL/6).

e Dosing: Animals are treated with the test substance for a specified period.

e Immunization:

o Animals are immunized with a T-cell dependent antigen, such as Keyhole Limpet
Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC).

o The timing of immunization relative to the dosing period is critical.
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o Sample Collection: Blood samples are collected at peak primary (IgM) and secondary (IgG)
antibody response times.

e Antibody Titer Measurement:

o Antigen-specific IgM and IgG antibody levels in the serum are quantified using an enzyme-
linked immunosorbent assay (ELISA).

o Data Analysis: Antibody titers from the treated groups are compared to those of the control
group to determine if the test substance has an immunosuppressive or immunoenhancing
effect.

Carcinogenicity

There is limited direct evidence on the carcinogenicity of PFODA. However, the International
Agency for Research on Cancer (IARC) has classified related PFAS compounds.
Perfluorooctanoic acid (PFOA) is classified as "carcinogenic to humans" (Group 1), and
perfluorooctane sulfonic acid (PFOS) is classified as "possibly carcinogenic to humans" (Group
2B).[7][8][9][10][11] These classifications are based on evidence from human, animal, and
mechanistic studies. Given the structural similarities and shared toxicological properties, the
carcinogenic potential of PFODA is a concern, although further research is needed for a
definitive classification. The National Toxicology Program (NTP) has conducted toxicity studies
on PFDA (a common synonym for PFODA), but a full 2-year carcinogenicity bioassay for this
specific compound has not been reported in the available search results.[12][13][14][15]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of PFODA are believed to be mediated through multiple molecular
mechanisms, with the activation of nuclear receptors playing a central role.

Peroxisome Proliferator-Activated Receptor Alpha
(PPARA) Signaling

PFODA, like other long-chain PFAS, is a potent activator of PPARa, a nuclear receptor that
regulates the expression of genes involved in lipid metabolism and inflammation.
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Simplified PPARa Signaling Pathway Activated by PFODA.

Activation of PPARa by PFODA leads to the heterodimerization with the retinoid X receptor
(RXR). This complex then binds to peroxisome proliferator response elements (PPRES) in the
promoter regions of target genes, leading to changes in their transcription. This can result in
increased fatty acid oxidation, altered lipid transport, and modulation of inflammatory
responses.

Other Potential Signaling Pathways
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Emerging evidence suggests that PFODA may also exert its toxic effects through other
signaling pathways, including:

o Toll-Like Receptor (TLR) Signaling: PFODA has been shown to activate the TLR signaling
pathway, which plays a crucial role in the innate immune response and can lead to the
production of inflammatory cytokines.

e Nuclear Factor-kappa B (NF-kB) Signaling: The NF-kB pathway is a key regulator of
inflammation. Activation of TLRs can lead to the activation of NF-kB, resulting in the
transcription of pro-inflammatory genes.
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Potential Involvement of TLR/NF-kB Signaling in PFODA Toxicity.
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Conclusion

The toxicological profile of perfluorooctadecanoic acid is characterized by a range of adverse
effects, with hepatotoxicity, immunotoxicity, and reproductive and developmental toxicity being
the most prominent. The long biological half-life of PFODA raises concerns about its potential
for bioaccumulation and chronic toxicity. The activation of PPARa is a key molecular initiating
event for many of the observed effects, but other pathways, such as TLR and NF-kB signaling,
may also contribute to its toxicity. While direct evidence for the carcinogenicity of PFODA is
limited, its structural similarity to other carcinogenic PFAS warrants further investigation. This
technical guide provides a foundational understanding of the toxicological properties of PFODA
to aid researchers and drug development professionals in risk assessment and the design of
future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 18/18 Tech Support


https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr598_508.pdf
https://www.ncbi.nlm.nih.gov/books/NBK560147/
https://www.ncbi.nlm.nih.gov/books/NBK560147/
https://www.ncbi.nlm.nih.gov/books/NBK560147/
https://www.ncbi.nlm.nih.gov/books/NBK551546/
https://www.ncbi.nlm.nih.gov/books/NBK551546/
https://www.ncbi.nlm.nih.gov/books/NBK551546/
https://www.ncbi.nlm.nih.gov/books/NBK551546/
https://www.ncbi.nlm.nih.gov/books/NBK560137/
https://www.ncbi.nlm.nih.gov/books/NBK560137/
https://www.ncbi.nlm.nih.gov/books/NBK560137/
https://www.benchchem.com/product/b101006#toxicological-profile-of-perfluorooctadecanoic-acid
https://www.benchchem.com/product/b101006#toxicological-profile-of-perfluorooctadecanoic-acid
https://www.benchchem.com/product/b101006#toxicological-profile-of-perfluorooctadecanoic-acid
https://www.benchchem.com/product/b101006#toxicological-profile-of-perfluorooctadecanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b101006?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

